2-Acetamido-2-cyclohexylacetic acid

Description

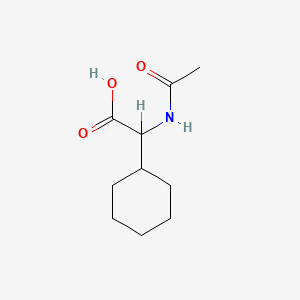

2-Acetamido-2-cyclohexylacetic acid (CAS: 107020-80-4) is a chiral organic compound with the molecular formula C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . It is structurally characterized by a cyclohexyl group attached to a central carbon, which is further bonded to an acetamido (-NHCOCH₃) and a carboxylic acid (-COOH) group. This compound is commonly utilized as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics or bioactive molecules where steric bulk and conformational rigidity are desirable .

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-2-cyclohexylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVVAKVOCWNDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-acetamido-2-cyclohexylacetic acid and related compounds:

Key Observations:

Cyclohexyl vs.

Aromatic vs. Aliphatic Systems: The benzoic acid derivative (C₁₁H₁₁NO₅) features a planar aromatic ring, enabling π-π stacking interactions, unlike the aliphatic cyclohexyl group in the target compound .

Physicochemical and Crystallographic Properties

Hydrogen Bonding :

- 2-(2-Ethoxy-2-oxoacetamido)benzoic acid forms extended chains via O–H⋯O and C–H⋯O hydrogen bonds in its crystal lattice, contributing to higher melting points and stability . In contrast, this compound’s aliphatic structure likely reduces such directional interactions, favoring amorphous solid forms.

Solubility :

Chirality :

- This compound exists as a racemic mixture (DL-form), limiting its use in enantioselective applications unless resolved .

Q & A

Q. Q1. What are the optimal synthetic routes for 2-acetamido-2-cyclohexylacetic acid, and how can reaction conditions be systematically optimized?

Methodological Answer: The compound is typically synthesized via glycine acetylation followed by cyclohexyl group introduction. Key steps include:

- Step 1 : React glycine with acetic anhydride to form the acetamido intermediate .

- Step 2 : Introduce the cyclohexyl group via substitution or condensation reactions under acidic/basic catalysis.

- Optimization Strategies :

- Vary temperature (e.g., 25–80°C), solvent polarity (alcohols vs. aprotic solvents), and catalyst type (e.g., H₂SO₄ vs. NaOH) to assess yield and purity .

- Use HPLC or GC-MS to monitor intermediate formation and byproduct generation .

- Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Q2. How can researchers characterize the solubility and stability of this compound under varying pH conditions?

Methodological Answer:

- Solubility Profiling :

- Prepare buffered solutions (pH 1–13) and measure solubility via gravimetric analysis or UV-Vis spectroscopy .

- Note: The compound is insoluble in water but dissolves in alcohols (e.g., methanol) and weak acids (e.g., acetic acid) .

- Stability Testing :

- Incubate solutions at 25°C, 37°C, and 60°C. Monitor degradation via TLC or LC-MS over 24–72 hours .

- Acidic/basic hydrolysis products can be identified using NMR (e.g., loss of acetamido peaks at δ 2.0 ppm) .

Advanced Research Questions

Q. Q3. How can contradictory data on the biological activity of this compound be resolved in antioxidant studies?

Methodological Answer:

- Experimental Design :

- Data Analysis :

Q. Q4. What mechanistic insights exist for the oxidation and hydrolysis reactions of this compound?

Methodological Answer:

- Oxidation Pathways :

- Use KMnO₄ or H₂O₂ under controlled pH. Analyze products (e.g., cyclohexanone derivatives) via GC-MS or FTIR .

- Isotopic labeling (¹⁸O) can track oxygen incorporation in carboxylate groups .

- Hydrolysis Mechanisms :

- Compare acidic (HCl) vs. alkaline (NaOH) conditions. Monitor acetamido cleavage via ¹H NMR (disappearance of δ 2.0 ppm peak) .

- Computational modeling (DFT) can predict transition states and rate-limiting steps .

Q. Q5. How can researchers design experiments to evaluate the compound’s interactions with biomolecules (e.g., proteins or DNA)?

Methodological Answer:

- Binding Studies :

- DNA Interaction Analysis :

- Conduct ethidium bromide displacement assays monitored via fluorescence spectroscopy .

- Validate with gel electrophoresis to assess DNA conformational changes .

Q. Q6. What computational approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- Property Prediction :

- Use QSAR models (e.g., COSMOtherm) to estimate logP, pKa, and solubility .

- Molecular dynamics (MD) simulations (GROMACS) can model solvent interactions and diffusion coefficients .

- Retrosynthesis Planning :

- Leverage AI tools (e.g., Pistachio, Reaxys) to propose novel synthetic routes and evaluate feasibility scores .

Data Analysis and Interpretation

Q. Q7. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Data Validation :

- Cross-reference with high-purity standards (≥99% by HPLC). Calibrate instruments using certified reference materials .

- Publish raw data (DSC thermograms, NMR spectra) in supplementary materials for reproducibility .

- Contradiction Resolution :

- Test polymorphic forms via X-ray crystallography. Compare experimental vs. computational (Cambridge Structural Database) crystal structures .

Q. Q8. What advanced techniques are recommended for studying the stereochemical effects of this compound in chiral environments?

Methodological Answer:

- Chiral Analysis :

- Use chiral HPLC (Chiralpak columns) or capillary electrophoresis to resolve enantiomers .

- Circular dichroism (CD) spectroscopy can confirm optical activity and absolute configuration .

- Stereochemical Impact :

Tables

Q. Table 1. Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₇NO₃ | |

| Molecular Weight | 199.25 g/mol | |

| Solubility in Water | Insoluble | |

| Melting Point | 148–152°C (reported range) | |

| logP (Predicted) | 1.92 (QSPR model) |

Q. Table 2. Common Analytical Techniques for Characterization

| Technique | Application | Example Data Output |

|---|---|---|

| ¹H NMR | Functional group identification | δ 2.0 ppm (acetamido CH₃) |

| LC-MS | Purity assessment, MW confirmation | [M+H]⁺ = 200.1 m/z |

| FTIR | Bond vibration analysis | 1650 cm⁻¹ (amide C=O) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.